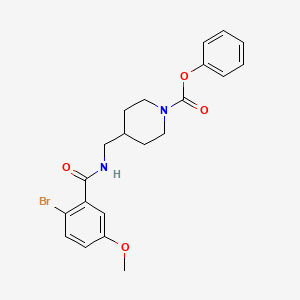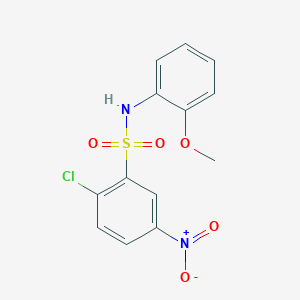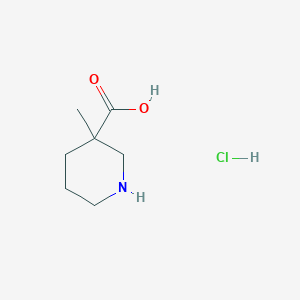![molecular formula C9H13BO4S B2759618 [2-(Propane-2-sulfonyl)phenyl]boronic acid CAS No. 2377611-12-4](/img/structure/B2759618.png)
[2-(Propane-2-sulfonyl)phenyl]boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(Propane-2-sulfonyl)phenyl]boronic acid: is an organoboron compound with the molecular formula C9H13BO4S It is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a propane-2-sulfonyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Propane-2-sulfonyl)phenyl]boronic acid typically involves the reaction of a suitable boronic acid derivative with a sulfonyl chloride. One common method is the reaction of phenylboronic acid with propane-2-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yields and purity .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as recrystallization and chromatography to obtain the compound in large quantities with high purity.
化学反応の分析
Types of Reactions: [2-(Propane-2-sulfonyl)phenyl]boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Palladium catalysts and bases such as potassium carbonate in organic solvents like toluene or ethanol.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Sulfides.
Substitution: Biaryl compounds through Suzuki-Miyaura coupling.
科学的研究の応用
Chemistry: In chemistry, [2-(Propane-2-sulfonyl)phenyl]boronic acid is used as a reagent in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis .
Biology: The compound’s boronic acid group can interact with biological molecules, making it useful in the development of enzyme inhibitors and sensors for detecting biomolecules.
Medicine: Research is ongoing to explore the potential of this compound in medicinal chemistry, particularly in the design of drugs that target specific enzymes or proteins.
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and polymers, where its unique reactivity can be harnessed to create new products with desirable properties .
作用機序
The mechanism of action of [2-(Propane-2-sulfonyl)phenyl]boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the development of sensors and inhibitors. The boronic acid group interacts with hydroxyl groups on target molecules, forming stable complexes that can be detected or used to inhibit enzyme activity .
類似化合物との比較
Phenylboronic acid: Lacks the sulfonyl group, making it less reactive in certain applications.
4-(Propylsulfonyl)phenylboronic acid: Similar structure but with a different sulfonyl group, leading to variations in reactivity and applications.
Uniqueness: The presence of the propane-2-sulfonyl group in [2-(Propane-2-sulfonyl)phenyl]boronic acid imparts unique reactivity, particularly in cross-coupling reactions and interactions with biological molecules. This makes it a valuable compound in both research and industrial applications .
特性
IUPAC Name |
(2-propan-2-ylsulfonylphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO4S/c1-7(2)15(13,14)9-6-4-3-5-8(9)10(11)12/h3-7,11-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXUKEPDOJQTPOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1S(=O)(=O)C(C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
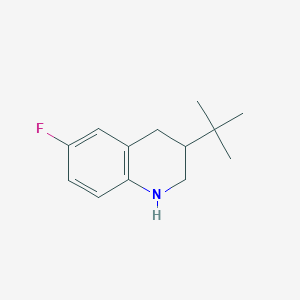
![2-(cinnamylthio)-3-(2,5-dimethylphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2759538.png)
![7-ethyl-1,3-dimethyl-5-((pyridin-2-ylmethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2759539.png)
![3-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)piperidine-1-sulfonyl fluoride](/img/structure/B2759541.png)
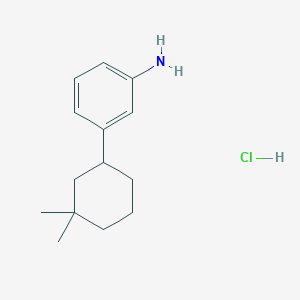
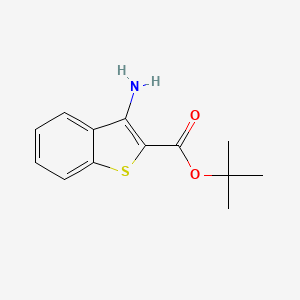
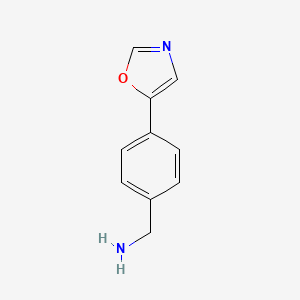
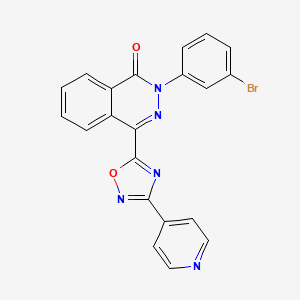
![5-{4-[6-(pyridin-2-yl)pyridazin-3-yl]piperazine-1-carbonyl}-2,1,3-benzothiadiazole](/img/structure/B2759551.png)
![1-(3,4-Dimethylphenyl)-4-[3-(trifluoromethyl)phenoxy]phthalazine](/img/structure/B2759552.png)
![5H-[1]benzothieno[3,2-c]carbazole](/img/structure/B2759553.png)
